molecular formula C16H14ClNO2 B11693914 (2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11693914
M. Wt: 287.74 g/mol
InChI Key: PUXWTANIEOEJMN-DHZHZOJOSA-N
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Description

(2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 4-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-chloroaniline with 4-methoxybenzaldehyde in the presence of an acid catalyst.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylated products.

    Reduction: Reduction reactions can convert the double bond or the amide group into corresponding saturated compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated amides or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

(2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

    Chemical Reactivity: The presence of the amide group and the conjugated double bond allows the compound to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

    (2E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (2E)-N-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

Uniqueness:

  • The presence of both the chloro and methoxy groups in (2E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity. The combination of these groups may enhance its potential applications in various fields.

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

(E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H14ClNO2/c1-20-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-8+

InChI Key

PUXWTANIEOEJMN-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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